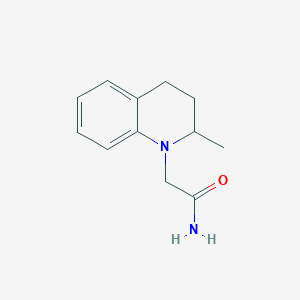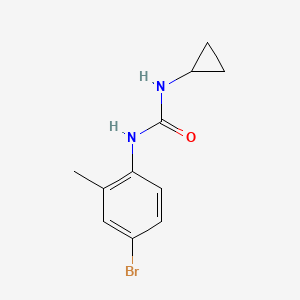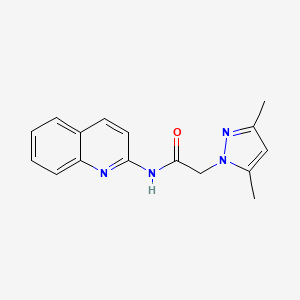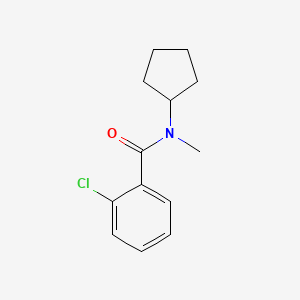![molecular formula C13H20N2O B7516307 1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7516307.png)
1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as XTT and is commonly used as a reagent in cell viability assays.
作用機序
The mechanism of action of 1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea involves the reduction of the tetrazolium salt XTT to formazan by mitochondrial dehydrogenases in viable cells. This reduction reaction is mediated by NADH and NADPH, which are produced during cellular respiration. The amount of formazan produced is directly proportional to the number of viable cells present in the sample.
Biochemical and Physiological Effects:
1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea has no known biochemical or physiological effects on cells. This compound is non-toxic and does not interfere with cellular processes. XTT is a reliable and sensitive assay that can accurately measure the viability of cells in a variety of experimental conditions.
実験室実験の利点と制限
The advantages of using 1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea in lab experiments include its high sensitivity, low cost, and ease of use. This compound is also compatible with a wide range of cell types and experimental conditions. The limitations of using XTT include its dependence on mitochondrial function, which can be affected by experimental conditions such as hypoxia or oxidative stress.
将来の方向性
There are many future directions for the use of 1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea in scientific research. One potential application is in the development of new cancer therapies. XTT can be used to screen for compounds that selectively target cancer cells while sparing normal cells. Another potential application is in the study of mitochondrial function and metabolism. XTT can be used to assess the effects of drugs or environmental factors on mitochondrial function in different cell types. Finally, XTT can be used in the development of new drug delivery systems that target specific cell types or tissues.
Conclusion:
In conclusion, 1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea is a valuable compound that has many applications in scientific research. This compound is widely used in cell viability assays and has been optimized to produce high yields of pure XTT with minimal impurities. XTT is a reliable and sensitive assay that can accurately measure the viability of cells in a variety of experimental conditions. There are many future directions for the use of XTT in scientific research, including the development of new cancer therapies, the study of mitochondrial function and metabolism, and the development of new drug delivery systems.
合成法
The synthesis of 1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea can be achieved through a multistep process that involves the reaction of 2-methylbenzylamine with isobutyryl chloride followed by the reaction of the resulting intermediate with methyl isocyanate. This method has been optimized to produce high yields of pure XTT with minimal impurities.
科学的研究の応用
1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea has been widely used in scientific research for its ability to assess the viability of cells. This compound is commonly used in cell proliferation assays, cytotoxicity assays, and apoptosis assays. XTT is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This assay is widely used in cancer research, drug discovery, and toxicology studies.
特性
IUPAC Name |
1-methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(2)14-13(16)15(4)9-12-8-6-5-7-11(12)3/h5-8,10H,9H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSOTUIGNCLDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2-[[(2-morpholin-4-yl-1-phenylethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516228.png)
![4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)
![N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7516248.png)
![1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide](/img/structure/B7516250.png)

![N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7516271.png)



![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)



